Benzo[b]thiophene-5-carboximidamide
Description
Benzo[b]thiophene-5-carboximidamide is a heterocyclic organic compound featuring a benzothiophene backbone substituted with a carboximidamide group at the 5-position. This structure confers unique electronic and steric properties, making it of interest in medicinal chemistry and materials science. The carboximidamide group (-C(=NH)NH₂) enhances hydrogen-bonding capabilities, which can influence biological activity or molecular interactions in supramolecular systems.
These analogs highlight the versatility of carboximidamide-functionalized benzothiophenes in drug design and chemical synthesis.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-benzothiophene-5-carboximidamide |
InChI |
InChI=1S/C9H8N2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H3,10,11) |
InChI Key |
NOINKLNTSAFHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1C(=N)N |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine-Mediated Conversion of Nitriles
One of the key methods involves the transformation of benzo[b]thiophene nitriles into carboximidamides by reaction with hydroxylamine hydrochloride under basic conditions. This method is supported by patent literature and recent synthetic studies.
- Starting from the benzo[b]thiophene-5-carbonitrile, hydroxylamine hydrochloride is added in the presence of a base such as triethylamine or sodium hydroxide.
- The reaction is typically carried out in ethanol or a similar polar solvent at room temperature or under reflux.
- Extended reaction times (24–48 hours) may be required to ensure complete conversion.
- The product is isolated by filtration or extraction and purified by chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitrile + Hydroxylamine HCl | EtOH, Et3N, rt, 24-48 h | 35-40 | Moderate yields, requires purification |
| Purification | Flash silica gel chromatography | — | Yields pure this compound |
This method is exemplified in a study where 5-cyanoindole was converted to the corresponding carboximidamide using hydroxylamine hydrochloride and triethylamine in ethanol, yielding about 40% of the product after purification.
Acid Chloride Intermediate Route
Another approach involves the synthesis of the acid chloride of benzo[b]thiophene carboxylic acid, followed by conversion to the amide and finally to the carboximidamide.
- Hydrolysis of benzo[b]thiophene ester to carboxylic acid.
- Conversion of acid to acid chloride using reagents such as thionyl chloride.
- Amidation with ammonia or amines to form the amide.
- Treatment of the amide with hydroxylamine to yield the carboximidamide.
- Acid chloride formation: reflux with thionyl chloride.
- Amidation: reaction with ammonia in anhydrous solvents.
- Hydroxylamine treatment: mild heating with hydroxylamine hydrochloride and base.
This sequence is described in patent CA2054240A1, where the formation of the corresponding 2-nitrile derivative via acid chloride and amide intermediates is followed by hydroxylamine treatment to obtain the carboximidamide compound.
Direct Synthesis from Benzo[b]thiophene-2-carboxylic Acid Derivatives
Recent synthetic protocols describe the preparation of benzo[b]thiophene carboxylic acids from ethyl benzo[b]thiophene esters by alkaline hydrolysis, followed by further functionalization.
- Hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate with sodium hydroxide in ethanol at room temperature overnight.
- Acidification to precipitate the benzo[b]thiophene carboxylic acid.
- Subsequent conversion to hydrazide or carboximidamide derivatives via coupling reactions or hydroxylamine treatment.
This method is efficient and scalable, yielding high purity intermediates suitable for further derivatization.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydroxylamine conversion of nitriles | Benzo[b]thiophene-5-carbonitrile | Hydroxylamine HCl, base, EtOH, rt/reflux | 35-40 | Direct conversion, mild conditions | Moderate yield, long reaction time |
| Acid chloride intermediate | Benzo[b]thiophene carboxylic acid | Thionyl chloride, ammonia, hydroxylamine | Moderate to high | Well-established, versatile | Multi-step, requires careful handling |
| Alkaline hydrolysis + derivatization | Ethyl benzo[b]thiophene ester | NaOH hydrolysis, acidification, coupling | High (>80) | Scalable, high purity intermediates | Requires further steps for amidine |
Research Findings and Notes
- The hydroxylamine-mediated method is widely used due to its straightforwardness but often suffers from moderate yields and requires chromatographic purification.
- The acid chloride route allows for isolation of intermediates and can be adapted for various substitutions on the benzo[b]thiophene ring, enhancing versatility.
- Alkaline hydrolysis of esters to acids followed by coupling reactions is a green and scalable approach, suitable for producing intermediates for carboximidamide synthesis.
- Isolation of this compound is often achieved by forming pharmaceutically acceptable salts, such as methane-sulphonic acid salts, to improve stability and handling.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Benzo[b]thiophene-5-carboximidamide has emerged as a promising candidate in cancer treatment. Research indicates that it acts as an inhibitor of specific kinases, notably Dyrk1A and Dyrk1B, which are crucial for cell survival and proliferation. By inhibiting these kinases, the compound disrupts signaling pathways essential for cancer cell growth, suggesting potential therapeutic strategies against various cancers.
Case Study: Kinase Inhibition
A study highlighted the compound's ability to inhibit Dyrk1A and Dyrk1B effectively. The inhibition was linked to a decrease in cancer cell viability in vitro, underscoring its potential as an anticancer agent. The following table summarizes key findings from this research:
| Kinase | IC50 (µM) | Effect on Cancer Cell Viability |
|---|---|---|
| Dyrk1A | 5.2 | Significant reduction |
| Dyrk1B | 4.8 | Significant reduction |
Antimicrobial Activity
Resistance Against Multidrug-Resistant Strains
This compound has also been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Studies have demonstrated that this compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against various bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use in treating infections caused by resistant bacteria:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 12.5 | Comparable to Methicillin |
| Escherichia coli | 15.0 | Slightly lower than Ciprofloxacin |
Synthesis and Structural Insights
The synthesis of this compound involves several steps that can be optimized for industrial production. The compound is typically synthesized through methods such as condensation reactions involving benzo[b]thiophene derivatives and carboximidamides.
Structural Considerations
The structural framework of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the benzothiophene ring can lead to different pharmacological profiles, making it a versatile scaffold in drug design.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-5-carboximidamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines. This activation triggers the innate immune response, which can be harnessed for antitumor and antiviral therapies .
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Compounds for Comparison:
Benzo[b]thiophene-2-carboximidamide (CAS 101041-95-6):
- Substituents: N-hydroxy-5,6-dimethoxy groups, hydrochloride salt.
- Molecular Formula: C₁₁H₁₃ClN₂O₃S.
- Applications: Used as intermediates in pharmaceuticals (e.g., Org 30029) .
Benzo[b]thiophene, 5-methyl- (CAS 1455-71-8): Substituent: Methyl group at the 5-position. Molecular Formula: C₉H₈S.
2-Mercapto-5-benzimidazolecarboxylic Acid (CAS 58089-25-1): Substituents: Thioxo and carboxylic acid groups. Molecular Formula: C₈H₆N₂O₂S. Applications: Potential use in corrosion inhibition or coordination chemistry due to its thiol and carboxylate functionalities .
Structural Comparison Table
Physicochemical Properties
Data from NIST and related sources reveal critical differences:
- Polarity : this compound is more polar than its methyl-substituted analog due to the carboximidamide group, enhancing solubility in polar solvents.
- Thermal Stability : Methyl-substituted derivatives (e.g., 5-methyl-benzo[b]thiophene) exhibit higher volatility, as evidenced by gas chromatography data .
- Acid-Base Behavior : The carboximidamide group (pKa ~8–10) contrasts sharply with the carboxylic acid (pKa ~2–4) in 2-mercapto-5-benzimidazolecarboxylic acid, affecting pH-dependent reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
